molecular formula C6H12O6 B600494 Inositol CAS No. 551-72-4

Inositol

Cat. No.: B600494
CAS No.: 551-72-4
M. Wt: 180.16 g/mol
InChI Key: CDAISMWEOUEBRE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Inositol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. This compound phosphates, including InsP3, InsP6, and other pyrophosphates, play important roles in cellular metabolic and signal transduction pathways involved in the control of cell proliferation, differentiation, RNA export, DNA repair, energy transduction, ATP regeneration, and numerous others .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by mediating cell signal transduction in response to a variety of hormones, neurotransmitters, and growth factors, and participates in osmoregulation . This compound also plays a vital role in the phosphatidylthis compound signaling pathway, which is involved in regulating important cellular processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in different physiological processes as a key player in signal pathways, including reproductive, hormonal, and metabolic modulation . Genetic mutations in genes coding for proteins of this compound synthesis and transport, competitive processes with structurally similar molecules, and the administration of specific drugs that cause a central depletion of this compound can lead to a reduction of this compound levels .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The highest this compound concentration is observed in the first hour after oral administration in the serum of all tested rats. Then, the concentration begins decreasing immediately after the maximal peak. The this compound concentration continues to decrease, but after 24 h its level is still higher than before the administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Each animal received a solution of this compound (2 g/kg) in distilled water by oral gavage . Myo-inositol deficiency leads to intestinal lipodystrophy in animals .

Metabolic Pathways

This compound is involved in several metabolic pathways. The synthesis of inositols produced in the brain occurs to a lesser extent relative to the peripheral tissues . This compound and its phosphate derivatives are natural molecules involved in several biochemical and metabolic functions in different organs and tissues .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Several mechanisms contribute to regulate cellular and tissue homeostasis of this compound levels, including its endogenous synthesis and catabolism, transmembrane transport, intestinal adsorption and renal excretion .

Subcellular Localization

This compound and its derivatives have specific subcellular localizations that affect their activity or function. MIOX2 is a cytoplasmic protein, while MIOX4 is present mostly in the cytoplasm, but also occasionally in the nucleus . These data suggest that this compound oxidation in the shoot may influence root growth responses during low energy/nutrient conditions .

Chemical Reactions Analysis

Types of Reactions: Inositol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be phosphorylated to form this compound phosphates, which are crucial in cellular signaling .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like nitric acid or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

Major Products: The major products formed from these reactions include various this compound phosphates, such as this compound hexakisphosphate (phytic acid), which play significant roles in cellular processes .

Scientific Research Applications

Inositol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Inositol is unique among its similar compounds due to its widespread occurrence and biological significance. Similar compounds include:

This compound’s versatility and involvement in numerous cellular processes make it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
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InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N
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Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O
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Molecular Formula

C6H12O6
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DSSTOX Substance ID

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824
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Molecular Weight

180.16 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]
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Mechanism of Action

The mechanism of action of inositol in brain disorders is not fully understood but it is thought that it may be involved in neurotransmitter synthesis and it is a precursor to the phosphatidylinositol cycle. The change that occurs in the cycle simulates when the postsynaptic receptor is activated but without activating the receptor. This activity provokes a fake activation which regulated the activity of monoamines and other neurotransmitters. Reports have shown that insulin resistance plays a key role in the clinical development of PCOS. The presence of hyperinsulinemia can induce an excess in androgen production by stimulating ovaries to produce androgens and by reducing the sex hormone binding globulin serum levels. One of the mechanisms of insulin deficiency is thought to be related to a deficiency in inositol in the inositolphosphoglycans. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake. This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss. In cancer, the mechanism of action of inositol is not fully understood. It is hypothesized that the administration of inositol increases the level of lower-phosphate inositol phosphates why can affect cycle regulation, growth, and differentiation of malignant cells. On the other hand, the formation of inositol hexaphosphate after administration of inositol presents antioxidant characteristics by the chelation of ferric ions and suppression of hydroxyl radicals.
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CAS No.

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2
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Synthesis routes and methods I

Procedure details

Crystalline sodium phytate C (4 g) was dissolved with sonication in water (20 ml) and converted to the free acid by passage through a column of Dowex 50x8-200 ion-exchange resign. The column eluate was adjusted to pH 8 with pyridine and evaporated to dryness. The residue was dissolved in water (30 ml) and pyridine (130 ml) containing N,N-dicyclohexylcarbodiimide (8 g) was added. The reaction mixture was heated to 65° C. for 18 h and evaporated to dryness. The residue was extracted with water (4×10 ml) filtered and the filtrate was evaporated to dryness to give the pentapyridinium Salt of Myo-inositol 1,6:2,3:4,5-Tripyrophosphate (3.355 g, 77% yield). 31P-NMR (D2O) δ: −8.83 & −13.53 (AB, J=22.3 Hz, 2P, ax-eq), −9.82 & −10.00 (AB, J=17.8 Hz, 2P, eq-eq), −10.18 (AB as a singlet, 2P, eq-eq); 1H-NMR (D2O) δ: 8.65 (d, J=5.6 Hz, 10H), 8.48 (dd, J=7.9, 7.9 Hz, 5H), 7.94 (dd, J=7.0, 7.0 Hz, 10H), 5.00 (bd, J=6.8 Hz, 1H), 4.57 (ddd, J=9.6, 9.6, 5.5 Hz, 1H), 4.43–4.36 (m, 2H), 4.30–4.18 (m, 2H ); 13C-NMR (D2O) δ: 147.0, 140.9, 127.3, 77.9 (t, J=6.8 Hz), 76.4–76.0 (m), 75.4–75.0 (m), 73.8 (t, J=6.8 Hz), 73.3 (bs), 72.8 (bs). The compound was then dissolved in water (30 ml) and passed through a column Dowex 50Wx8 Na+ form. The column eluate was concentrated to dryness to give Hexasodium Salt of Myo-inositol 1,6:2,3:4,5-Tripyrophosphate (2.25 g, 97%) and used for biological experiments in 98.5% purity without any further purification. The impurity is unreacted starting material (or tripyrophosphate hydrolyzed back to starting material). 31P-NMR (D2O) δ: −8.34 & −13.14 (AB, J=21.7 Hz, 2P, ax-eq), −9.53 & −9.70 (AB, J=17.8 Hz, 2P, eq-eq), −9.92 (AB as a singlet, 2P, eq-eq); 1H-NMR (D2O) δ: 5.04 (bd, J=10.5 Hz, 1H), 4.65–4.59 (m, 1H), 4.51–4.36 (m, 2H), 4.32–4.18 (m, 2H); 13C-NMR (D2O) δ: 77.1–76.8 (m), 76.5–76.0 (m), 75.4–75.0 (m), 74.1–73.9 (m), 73.7–73.2 (m), 73.2–72.5 (m).
Quantity
0 (± 1) mol
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20 mL
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Synthesis routes and methods II

Procedure details

Meanwhile, enzyme reaction product was measured as follows: 10 mg of scyllo-inosose, 40 mg of NADPH, and IOU of the enzyme were allowed to react in 1.0 ml of 100 mM Tris buffer (pH 8.0) at 36° C. for 4 hours, and a heat treatment was performed at 80° C. for 10 min, followed by cooling. Then, 100 μl of a strong base cation exchange resin, 100 μl of a strong acid anion exchange resin, and 10 mg of activated carbon were added, and the mixture was stirred and centrifuged. Then, the supernatant was diluted 2-fold, and measurement was performed by HPLC (Shodex Asahipak NH2P-50 4E Φ4.6×250 mm: Shodex) using an RI detector under conditions of a column temperature of 40° C. and a mobile phase flow rate of 1.5 ml (80% acetonitrile). As a result, the Atu4375 gene product and the Atu3234 gene product of Agrobacterium tumefacience C58, the BG14057 gene product of Bacillus subtilis 168, the Xcc3438 gene product of Xanthomonas campestris pv. campestris, and the Atu4375 gene product, and the Atu3234 gene product of AB10121 strain were found to have a high enzyme activity, and 100% of the product was scyllo-inositol obtained by the reduction, while myo-inositol that is an isomer thereof was not detected. As a result, recombinant enzymes derived from the above-mentioned genes were found to have a high scyllo-inositol dehydrogenase activity, and the gene products were scyllo-inositol dehydrogenase. Meanwhile, in the products obtained by the reduction reaction of scyllo-inosose, only scyllo-inositol was detected, and the enzymes were found to stereospecifically reduce scyllo-inosose into scyllo-inositol.
Name
scyllo-inosose
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step Two
[Compound]
Name
strong base
Quantity
100 μL
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[Compound]
Name
strong acid
Quantity
100 μL
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[Compound]
Name
4E
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1 mL
Type
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Synthesis routes and methods III

Procedure details

Meanwhile, the enzyme reaction product was measured as follows: 10 mg of scyllo-inosose, 40 mg of NADPH, and 10 U of the enzyme were allowed to react in 1.0 ml of 100 mM Tris buffer (pH 8.0) at 36° C. for 4 hours, and a heat treatment was performed at 80° C. for 10 min, followed by cooling. Then, 100 μl of a strong base cation exchange resin, 100 μl of a strong acid anion exchange resin, and 10 mg of activated carbon were added, and the mixture was stirred and centrifuged. Then, the supernatant was diluted 2-fold, and measurement was performed by HPLC (Shodex Asahipak NH2P-50 4E Φ4.6×250 mm: Shodex) using an RI detector under the condition of a column temperature of 40° C. and a mobile phase flow rate of 1.5 ml (80% acetonitrile). As a result, the ydgJ gene product was found to have a high scyllo-inositol dehydrogenase activity, and 100% of the product was scyllo-inositol obtained by reduction, while myo-inositol that is an isomer thereof was not detected. As a result, the solution of a recombinant enzyme derived from the ydgJ gene was found to have a high scyllo-inositol dehydrogenase activity, and the gene product was scyllo-inositol dehydrogenase. Meanwhile, in the product obtained by the reduction reaction of scyllo-inosose, only scyllo-inositol was detected, and the enzyme was found to stereospecifically reduce scyllo-inosose into scyllo-inositol. Meanwhile, the sequence of the ydgJ gene is shown in SEQ ID NO: 1, and the amino acid sequence corresponding thereto is shown in SEQ ID NO: 2.
Name
scyllo-inosose
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mg
Type
reactant
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[Compound]
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strong base
Quantity
100 μL
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[Compound]
Name
strong acid
Quantity
100 μL
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Synthesis routes and methods IV

Procedure details

The first step for the preparation of scyllitol diborate involves a sponge nickel mediated isomerization of myo-inositol in water near reflux to yield a mixture of inositols consisting of roughly 22% scyllitol (as judged by HPLC). After separating the crude reaction mixture from the nickel, scyllitol is selectively converted to scyllitol diborate by treatment with sodium tetraborate at 80-90° C. and pH 9-10. Scyllitol diborate is then crystallized by cooling and is isolated in 17-20% yield and >99% HPLC purity (AUC). All six batches of diborate proceeded as expected (Table 1). The isomerization reactions required 2-3 hours to heat to 95-100° C. and each were sampled for analysis after 1, 2, and 3 hours. All five reactions resulted in myo/scyllo ratios of 2-3:1 (typical) by 1H NMR and all but one batch resulted in >20% AUC (HPLC Analysis) scyllo-inositol (Table 2). The diborate formations resulted in myo/scyllo ratios of >60:1 (typical) by 1H NMR (Table 2) within one hour and the subsequent crystallizations were allowed to proceed over 14-16 hours (overnight). The resulting diborate slurries filtered very fast and were isolated as large white crystals. The diborate filter cakes were found to have consistent 1H NMR spectra, HPLC purities of 98.7%-99.2% AUC and moisture levels of 46.8%-56.4%. Nickel and aluminum analysis revealed levels ranging from <1 ppm to 17 ppm for nickel and <1 ppm to 28 ppm for aluminum. The yields corrected for moisture content ranged from 17.1% to 20.3%.
[Compound]
Name
scyllitol diborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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[Compound]
Name
inositols
Quantity
0 (± 1) mol
Type
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[Compound]
Name
scyllitol diborate
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0 (± 1) mol
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Name
diborate
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Yield
17%

Synthesis routes and methods V

Procedure details

Kasugamycin hydrochloride (1 g) and 2N trifluoroacetic acid (5 mL) were combined and heated 4 h at 75° C., after which time silica gel TLC (solvent-butanol:acetic acid:water, 2:1:1; Visualization with potassium permanganate stain showed kasugamycin was still present. The solution was concentrated in vacuo. The hydrolysis product was purified in the usual manner using ion exchange resins and charcoal. D-chiro-inositol was obtained in 20% yield.
Quantity
1 g
Type
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Reaction Step One
Quantity
5 mL
Type
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Reaction Step Two
[Compound]
Name
solvent-butanol
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0 (± 1) mol
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kasugamycin
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Yield
20%
Customer
Q & A

Q1: What is the primary biological function of myo-inositol in plants?

A1: Research suggests that myo-inositol serves as the main precursor for phosphatidylinositol (PtdIns) and phosphatidylthis compound phosphates (PIPs) synthesis in plants. These lipids are essential for endomembrane structure, vesicle trafficking, and auxin-regulated embryogenesis []. Depletion of myo-inositol in Arabidopsis by knocking out multiple MIPS genes, which encode d-myo-inositol-3-phosphate synthase, resulted in abnormal embryo development, altered auxin distribution, and affected membrane trafficking [].

Q2: How does myo-inositol impact calcium signaling in cells?

A2: Myo-inositol is a precursor to this compound 1,4,5-trisphosphate (Ins(1,4,5)P3), a key secondary messenger in calcium signaling []. When cell surface receptors are activated, phospholipase C hydrolyzes phosphatidylthis compound 4,5-bisphosphate, producing Ins(1,4,5)P3 and diacylglycerol. Ins(1,4,5)P3 then binds to its receptor on intracellular calcium stores, triggering the release of calcium ions into the cytoplasm []. This calcium release plays a crucial role in various cellular processes, including muscle contraction, neurotransmission, and hormone secretion.

Q3: How does hyperglycemia affect myo-inositol metabolism?

A3: Studies suggest that elevated glucose levels can inhibit myo-inositol metabolism through two main mechanisms []:

  1. Competitive Inhibition of Transport: Glucose competes with myo-inositol for transport into cells, potentially leading to reduced intracellular myo-inositol levels [].
  2. Polyol Pathway Activation: Hyperglycemia can increase glucose flux through the polyol pathway, leading to sorbitol accumulation. This accumulation can cause osmotic stress and non-competitively inhibit myo-inositol transport, further reducing cellular myo-inositol content [].

Q4: What role does this compound play in fungal sexual reproduction and virulence?

A4: Research on Cryptococcus neoformans reveals that myo-inositol is a crucial factor for both sexual reproduction and virulence []. This fungus utilizes myo-inositol as a sole carbon source and possesses an expanded family of myo-inositol transporter (ITR) genes []. These transporters, particularly Itr1 and Itr1A, are crucial for myo-inositol's stimulatory effect on mating []. Furthermore, disrupting this compound acquisition pathways, either by deleting ITR genes or the INO1 gene (encoding this compound 1-phosphate synthase), compromises fungal virulence in a murine inhalation model, highlighting the importance of this compound sensing and uptake for infectivity [].

Q5: How is this compound metabolized in the cell?

A5: this compound metabolism involves a complex network of phosphorylation and dephosphorylation reactions. One key pathway is the phosphatidylthis compound cycle, where this compound is incorporated into phosphatidylthis compound, further phosphorylated to generate phosphatidylthis compound 4-phosphate (PIP) and phosphatidylthis compound 4,5-bisphosphate (PIP2) [, ]. These PIPs act as signaling molecules and can be hydrolyzed by phospholipase C to release second messengers like this compound 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) []. IP3 triggers calcium release from intracellular stores [], while DAG activates protein kinase C, leading to downstream signaling events []. IP3 is further metabolized by both phosphorylation and dephosphorylation reactions [].

Q6: What are the different ways in which Candida albicans can acquire this compound during infection?

A6: Candida albicans can acquire this compound through two equally effective mechanisms during infection []:

    Q7: Can the transport of D-chiro-inositol across intestinal cells be enhanced?

    A7: Yes, research shows that α-Lactalbumin peptides, obtained through simulated gastrointestinal digestion, significantly enhance the intestinal absorption of D-chiro-inositol []. This enhancement is attributed to the ability of these peptides to increase paracellular permeability in a reversible manner without causing cytotoxicity []. This effect involves temporary rearrangements of the F-actin apical cytoskeleton and the tight junction protein ZO-1 [].

    Q8: What are this compound pyrophosphates and what is their significance?

    A8: this compound pyrophosphates are highly energetic signaling molecules characterized by the presence of pyrophosphate groups [, ]. Two key members are diphosphothis compound pentakisphosphate (InsP7 or 5-InsP7) and bis-diphosphothis compound tetrakisphosphate (InsP8 or 1,5-InsP8) []. These molecules are present in various organisms and are synthesized by this compound hexakisphosphate kinases (InsP6Ks) []. Notably, they play essential roles in cellular processes like DNA repair and homologous recombination [], with their absence leading to impaired DNA repair mechanisms.

    Q9: How does the structure of this compound phosphates relate to their biological activity?

    A9: The phosphorylation state and isomerization of this compound rings are crucial for their biological activity. For instance, while Ins(1,4,5)P3 acts as a second messenger for calcium release [], other isomers like Ins(1,3,4)P3 are involved in distinct signaling pathways []. Furthermore, the addition of pyrophosphate groups to generate this compound pyrophosphates like InsP7 and InsP8 confers unique signaling properties involved in processes like DNA repair and energy sensing [, ]. The diverse array of phosphorylation patterns and isomers highlights the intricate regulatory mechanisms of this compound signaling in various cellular functions.

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